1-[4-(Propan-2-YL)phenyl]propan-2-amine
Description
Contextualization within Amine Chemistry Research
Amines are a fundamental class of organic compounds derived from ammonia (B1221849), characterized by a nitrogen atom with a lone pair of electrons. solubilityofthings.combritannica.com This electron pair makes amines basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. numberanalytics.com Their versatility makes them indispensable building blocks in the synthesis of numerous products, from pharmaceuticals and agrochemicals to polymers and dyes. numberanalytics.comijrpr.com
The significance of amines in medicinal chemistry is particularly noteworthy. ijrpr.com The amine functional group is present in a vast number of therapeutic agents, including antibiotics, antihistamines, and antidepressants. sciencedaily.com The ability of the amine group to form hydrogen bonds and engage in electrostatic interactions is often crucial for the binding of a drug to its biological target. ijrpr.com Research in amine chemistry is continually evolving, with a growing emphasis on developing sustainable and efficient synthetic methods, such as biocatalysis and transition metal-catalyzed reactions, to construct complex amine-containing molecules. ijrpr.comsciencedaily.com
Evolution of Research Trajectories for Phenylpropan-2-amine Derivatives
The phenylpropan-2-amine scaffold is a core structure in many biologically active compounds. Historically, the synthesis of derivatives of this scaffold relied on classical organic chemistry methods, such as reductive amination of the corresponding ketone (1-phenylpropan-2-one). researchgate.net While effective, these methods often require harsh reaction conditions and can generate significant chemical waste.
A major evolution in the synthesis of chiral phenylpropan-2-amine derivatives has been the advent of biocatalysis. nih.gov Researchers have increasingly turned to enzymes, particularly transaminases (TAs), to produce these compounds with high enantiomeric purity. rsc.org Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, offering an environmentally friendly and highly selective alternative to traditional chemical methods. rsc.orgresearchgate.net This chemoenzymatic approach, sometimes combined with metal-catalyzed reactions like Wacker-Tsuji oxidation to prepare the ketone precursor, allows for the synthesis of a wide range of optically active 1-arylpropan-2-amines under mild, aqueous conditions. researchgate.net This shift towards biocatalysis represents a significant advancement, enabling more sustainable and efficient production of valuable chiral amines. researchgate.netresearchgate.net
The table below compares traditional and modern synthetic approaches for phenylpropan-2-amine derivatives.
| Method | Description | Advantages | Disadvantages |
| Chemical Synthesis (e.g., Reductive Amination) | Involves reacting a ketone with ammonia or an amine in the presence of a reducing agent. | Well-established, versatile. | Often requires harsh conditions, may lack stereoselectivity, can produce byproducts. |
| Biocatalysis (e.g., Transaminases) | Uses enzymes to catalyze the stereoselective amination of a prochiral ketone. rsc.org | High enantioselectivity, mild reaction conditions (aqueous medium), environmentally friendly. researchgate.netresearchgate.net | Enzyme stability and substrate scope can be limiting, requires specific cofactors. |
| Chemoenzymatic Synthesis | Combines a chemical reaction (e.g., to form the ketone) with a biocatalytic step (e.g., amination). researchgate.net | Leverages the strengths of both chemical and enzymatic catalysis for efficient, selective synthesis. | Requires careful integration of reaction steps and conditions. |
Significance of Studying 1-[4-(Propan-2-YL)phenyl]propan-2-amine in Contemporary Chemical Biology
The study of this compound and its derivatives holds considerable significance in chemical biology. As a derivative of the broader phenethylamine (B48288) class, its structure serves as a valuable probe for exploring interactions with biological systems. Phenethylamines are known to interact with a variety of receptors and transporters in the central nervous system.
The specific structural features of this compound—namely the isopropyl group at the para position of the phenyl ring—can be systematically modified to investigate structure-activity relationships (SAR). By synthesizing and evaluating a library of related analogues, researchers can map how changes in steric bulk, lipophilicity, and electronic properties at this position affect biological activity. This information is crucial for the rational design of new therapeutic agents.
Furthermore, chiral amines like this compound are vital building blocks for the asymmetric synthesis of more complex, high-value molecules, including pharmaceuticals and agrochemicals. researchgate.net The development of efficient synthetic routes to such compounds, particularly enantiomerically pure forms, is a key focus of modern organic synthesis and is essential for advancing drug discovery and development programs.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORKPPLFQPYRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32560-62-6 | |
| Record name | 1-[4-(propan-2-yl)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Chemical Synthesis and Stereochemical Control of 1 4 Propan 2 Yl Phenyl Propan 2 Amine
Established and Emerging Synthetic Methodologies for 1-[4-(Propan-2-YL)phenyl]propan-2-amine
The construction of the this compound molecule can be achieved through various synthetic strategies. These methods primarily focus on the formation of the amine group and the establishment of the chiral center at the C-2 position of the propane (B168953) chain.
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. organic-chemistry.org For this compound, the direct precursor is the corresponding ketone, 1-[4-(propan-2-yl)phenyl]propan-2-one. This process typically involves two main steps: the formation of an imine or enamine intermediate via the reaction of the ketone with an amine source (like ammonia), followed by the reduction of this intermediate.
Commonly used reducing agents for this transformation include:
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is mild and selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. psu.edu
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A non-toxic and versatile alternative, it is also highly selective for the reductive amination of ketones and aldehydes. psu.edu
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean method, with water being the only byproduct.
Titanium(IV) isopropoxide-mediated amination : This approach uses Ti(Oi-Pr)₄ to facilitate the formation of the imine, which is then reduced, often with sodium borohydride (B1222165) (NaBH₄). This method has been shown to be efficient for a wide range of ketones and amines. psu.edu
The direct reductive amination of 1-[4-(propan-2-yl)phenyl]propan-2-one with ammonia (B1221849) yields the racemic product. Achieving enantioselectivity through this pathway often requires the use of chiral catalysts or auxiliaries.
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.netsemanticscholar.org Enzymes, particularly transaminases and lipases, are instrumental in the stereoselective synthesis of chiral amines like this compound. rsc.orgillinois.edu
Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. bme.hu This reaction is highly attractive for the synthesis of enantiomerically pure amines from prochiral ketones. rsc.orgnih.govresearchgate.netrsc.org
The asymmetric synthesis of either the (R)- or (S)-enantiomer of this compound can be achieved by selecting an appropriate (R)- or (S)-selective transaminase. The reaction involves the conversion of 1-[4-(propan-2-yl)phenyl]propan-2-one using an amine donor, such as isopropylamine, which also serves to shift the reaction equilibrium by the removal of the acetone (B3395972) co-product. researchgate.net
Studies on analogous 1-phenylpropan-2-amine derivatives have demonstrated the effectiveness of this approach. Immobilized whole-cell biocatalysts overexpressing transaminases from species like Arthrobacter sp. and Aspergillus terreus have been successfully used. rsc.org These systems have achieved high conversions and excellent enantiomeric excess (>99% ee) for the synthesis of (R)-enantiomers. rsc.orgrsc.org Conversely, these same (R)-selective transaminases can be used in the kinetic resolution of the racemic amine to produce the (S)-enantiomer with high purity. researchgate.netrsc.org
| Enzyme | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Product Enantiomer |
| ArR-TA (Arthrobacter sp.) | 1-phenylpropan-2-one | Isopropylamine | 88-89 | >99 | (R) |
| AtR-TA (Aspergillus terreus) | 1-phenylpropan-2-one | Isopropylamine | 69-76 | >99 | (R) |
| ArR-TA (Arthrobacter sp.) | racemic 1-phenylpropan-2-amine | Pyruvate | >48 | >95 | (S) |
Data adapted from studies on similar 1-arylpropan-2-amine substrates. nih.govrsc.org
Lipases are another class of enzymes widely used in stereoselective synthesis. nih.gov They are typically employed in the kinetic resolution of racemic mixtures. For racemic this compound, lipase-catalyzed resolution involves the selective acylation of one enantiomer, leaving the other unreacted. rsc.org
This process uses an acyl donor, such as an ester or an anhydride (B1165640), in an organic solvent. The lipase, for example from Candida antarctica (CAL-B), will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer) to form an amide. nih.gov The resulting mixture of the acylated enantiomer and the unreacted enantiomer (e.g., the S-enantiomer) can then be separated by conventional methods like chromatography or extraction. The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. nih.govrsc.org
Multistep synthesis provides the flexibility to construct complex molecules and analogs of this compound. researchgate.net A general retrosynthetic approach would disconnect the target molecule at the C-N bond or the C-C bond adjacent to the aromatic ring.
A plausible synthetic route could begin with cumene (B47948) (isopropylbenzene). The key steps might include:
Friedel-Crafts Acylation : Reaction of cumene with a propanoyl halide (e.g., propanoyl chloride) or propanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propane chain, yielding 1-[4-(propan-2-yl)phenyl]propan-1-one.
Functional Group Interconversion : The resulting ketone can then be transformed into the target amine. This might involve a sequence such as:
Alpha-bromination followed by substitution with an azide (B81097) and subsequent reduction.
Conversion to an oxime followed by reduction.
Henry Reaction : An alternative route involves the reaction of 4-isopropylbenzaldehyde (B89865) with nitroethane to form a nitropropene derivative. Subsequent reduction of the nitro group and the double bond, often with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired amine. nih.gov
These multistep routes often produce racemic products that require a final resolution step (chiral chromatography or classical resolution with a chiral acid) to obtain the pure enantiomers.
Biocatalytic Approaches in this compound Synthesis
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
The availability and synthesis of key precursors are critical for the efficient production of this compound. The primary precursor for many of the discussed routes is 1-[4-(propan-2-yl)phenyl]propan-2-one .
The synthesis of this ketone can be accomplished through several methods. A common approach starts from cumene. One established method involves the Darzens reaction, where a substituted benzaldehyde (B42025) (4-isopropylbenzaldehyde) is reacted to form an epoxide, which is then rearranged to the desired ketone. rsc.org
Another important intermediate is 1-(4-isopropylphenyl)-2-nitropropene , used in the Henry reaction route. This intermediate is typically synthesized by the condensation of 4-isopropylbenzaldehyde with nitroethane under basic conditions.
Stereoselective Synthesis of this compound and its Enantiomers
The synthesis of enantiomerically pure this compound is a key objective in medicinal and synthetic chemistry. Traditional approaches often involve stereoselective reductive processes or the resolution of racemic mixtures. uniovi.es Modern methodologies increasingly rely on biocatalysis and asymmetric catalysis to achieve high levels of enantiopurity directly.
Asymmetric Catalysis in this compound Formation
Asymmetric catalysis offers a direct route to enantiomerically enriched amines from prochiral starting materials, thereby avoiding the 50% theoretical yield limit of classical resolution methods. wikipedia.org Biocatalytic methods, particularly those employing transaminase (TA) enzymes, have become prominent for their high selectivity and environmentally benign reaction conditions. rsc.orgresearchgate.net
Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine. rsc.org The synthesis of 1-arylpropan-2-amines, including the target compound, can be achieved by the asymmetric amination of the corresponding prochiral ketone, 1-[4-(propan-2-yl)phenyl]propan-2-one. uniovi.esrsc.org By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the final amine can be produced with high conversion rates and excellent enantiomeric excess (ee). rsc.orgresearchgate.net For instance, studies on related disubstituted 1-phenylpropan-2-amines using immobilized whole-cell biocatalysts with (R)-transaminase activity have demonstrated the production of (R)-enantiomers with conversions of 88–89% and >99% ee. rsc.orgresearchgate.netrsc.org
This chemoenzymatic approach can be part of a sequential process. One such strategy involves the Wacker-Tsuji oxidation of an allylbenzene (B44316) precursor to the corresponding 1-arylpropan-2-one, followed by a transaminase-catalyzed biotransamination to yield the optically active amine. uniovi.es This method has successfully produced a series of 1-arylpropan-2-amines with high conversions (74-92%) and selectivities (>99% ee). uniovi.es
| Starting Material | Catalyst Type | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1-Arylpropan-2-ones | (R)-Transaminase | (R)-Amine | 88-89 | >99 | rsc.orgresearchgate.net |
| Allylbenzenes (via Wacker-Tsuji) | Amine Transaminase | (R)- or (S)-Amine | 74-92 | >99 | uniovi.es |
Chiral Discrimination in this compound Production
Chiral discrimination, or resolution, involves the separation of enantiomers from a racemic mixture. While this method is inherently limited to a maximum yield of 50% for the desired enantiomer without a racemization step, it remains a widely used and effective technique. wikipedia.orgrsc.org
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic amines. rsc.org The process typically involves the acylation of the amine; the enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiopurified amine from the acylated product. mdpi.com For example, lipase-catalyzed cyanoamidation and methoxyamidation have been used to produce enantiopure amines with >99% ee. mdpi.com In the context of transaminases, a kinetic resolution can also be performed where the enzyme selectively deaminates one enantiomer of a racemic amine, providing access to the unreacted enantiomer with high purity. rsc.orgresearchgate.net This approach has yielded (S)-enantiomers with >95% ee at conversions greater than 48%. rsc.orgresearchgate.net
Diastereomeric Salt Formation: A classical and robust method for chiral resolution is the formation of diastereomeric salts. wikipedia.org The racemic amine is treated with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. wikipedia.orgrsc.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base to remove the chiral resolving agent. wikipedia.org
| Method | Principle | Typical Reagent/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Differential reaction rate of enantiomers | Lipases, Transaminases | One enantiomer reacts, leaving the other enantiomer enriched (>95% ee) | mdpi.comrsc.orgresearchgate.net |
| Diastereomeric Salt Formation | Separation based on differential solubility | Chiral acids (e.g., Tartaric acid) | Separation of diastereomeric salts by crystallization, followed by recovery of pure enantiomers | wikipedia.org |
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The this compound structure serves as a versatile scaffold for the synthesis of a wide array of analogues and derivatives. Saturated N-containing heterocycles and related amine structures are considered "privileged" scaffolds in medicinal chemistry due to their frequent appearance in bioactive molecules. rochester.edu Derivatization strategies typically target the primary amine group, which can be readily functionalized.
N-Acylation: The amine functionality can be converted into an amide through reaction with carboxylic acids, acid chlorides, or anhydrides. This is one of the most common reactions in the pharmaceutical industry. mdpi.com For example, a coupling reaction between racemic amphetamine and flurbiprofen (B1673479) using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent successfully produced the corresponding amide hybrid. mdpi.com This approach allows for the introduction of diverse functionalities and the exploration of structure-activity relationships.
Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced to yield a secondary or tertiary amine. This process expands the substitution pattern on the nitrogen atom, influencing the compound's physicochemical properties.
Analogue Synthesis: Broader analogue synthesis involves modifications to other parts of the scaffold. For the this compound core, this could include:
Aryl Ring Substitution: Introducing different substituents onto the phenyl ring to modulate electronic and steric properties.
Alkyl Chain Modification: Altering the length or branching of the propane chain.
Amine Group Variation: Replacing the primary amine with other nitrogen-containing functional groups or incorporating it into a heterocyclic ring system, as seen in the synthesis of pyrovalerone analogues where the amine is part of a pyrrolidine (B122466) ring. nih.govdrugs.ie
These derivatization strategies are crucial for optimizing the biological activity of lead compounds and for creating diverse chemical libraries for screening against new biological targets. nih.gov
| Strategy | Reaction | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| N-Acylation | Amide bond formation | Carboxylic acid + Coupling agent (e.g., DCC) | Amide | mdpi.com |
| N-Alkylation (via Reductive Amination) | Imine formation and reduction | Aldehyde/Ketone + Reducing agent | Secondary/Tertiary Amine | General Chemistry |
| Heterocycle Formation | Cyclization reactions | Varies (e.g., dihaloalkanes) | N-Heterocycle (e.g., Pyrrolidine) | nih.govdrugs.ie |
Molecular Pharmacology and Receptor Interaction Studies of 1 4 Propan 2 Yl Phenyl Propan 2 Amine in Vitro/theoretical
Receptor Binding Affinities of 1-[4-(Propan-2-YL)phenyl]propan-2-amine (In Vitro)
Adrenergic Receptor Interactions of this compound
Further investigation by specialized research laboratories would be required to determine the specific pharmacological profile of this compound.
Exploration of Other Relevant Receptor Targets for this compound
The pharmacological profile of amphetamine and its derivatives is complex, involving interactions with a variety of receptor systems beyond the primary monoamine transporters. The substitution at the 4-position of the phenyl ring can significantly influence the affinity and efficacy at these secondary targets.
Serotonin (B10506) Receptors: Amphetamine analogs can exhibit notable affinity for various serotonin (5-HT) receptor subtypes, particularly within the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C). For instance, 4-substituted 2,5-dimethoxyamphetamines are known to be potent 5-HT2 receptor agonists. nih.govwikipedia.org The affinity for these receptors is influenced by the nature of the substituent at the 4-position. Studies on a series of 2,5-dimethoxy-4-alkylphenylisopropylamines, which includes compounds with varying alkyl chain lengths at the 4-position, have shown similar serotonin receptor affinities (pA2 values ranging from 7.02 to 7.22) in isolated rat fundus preparations. nih.gov It is plausible that this compound, also known as 4-isopropylamphetamine, interacts with 5-HT receptors, although its specific affinity and functional activity (agonist, partial agonist, or antagonist) remain to be empirically determined. Some ring-substituted amphetamines, such as MDA, have shown moderate affinity for 5-HT1A receptors. nih.gov
Dopamine (B1211576) Receptors: While the primary mechanism of amphetamines on the dopaminergic system is via the dopamine transporter (DAT), direct interactions with dopamine receptors can also occur, albeit typically with lower affinity. The structural similarity to dopamine suggests a potential for weak binding to D1 and D2-like receptor families. The functional consequence of such binding is often secondary to the potent effects on dopamine release and reuptake inhibition.
Adrenergic Receptors: Given its structural resemblance to endogenous catecholamines like norepinephrine (B1679862) and epinephrine, this compound is expected to interact with adrenergic receptors (α and β subtypes). For example, 4-methoxyamphetamine binds to alpha-adrenergic receptors. drugbank.com The specific subtype selectivity (e.g., α1 vs. α2) and functional outcome would require dedicated binding and functional assays. Studies on methamphetamine have indicated an involvement of the α(1D)-adrenergic receptor in its effects. nih.gov
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by trace amines and related compounds, including amphetamines. nih.govfrontiersin.org Amphetamine and its derivatives are known to be potent agonists of TAAR1. nih.gov This interaction is significant as TAAR1 activation can modulate the activity of the dopaminergic system, often in a manner that counteracts the effects of high dopamine levels. nih.gov Therefore, it is highly probable that this compound is an agonist at TAAR1.
Table 1: In Vitro Receptor Binding Affinities of Structurally Related Amphetamine AnalogsThis table presents binding affinity (Ki) and functional activity (EC50/pA2) data for compounds structurally related to this compound at various receptor targets. This data is provided for comparative purposes due to the lack of specific data for the target compound.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/pA2) | Assay Type | Reference |
|---|---|---|---|---|---|
| 2,5-Dimethoxy-4-propylamphetamine (DOPR) | 5-HT2A | - | pA2 = 7.14 | Rat Fundus Contraction | nih.gov |
| 2,5-Dimethoxy-4-butylamphetamine (DOBU) | 5-HT2A | - | pA2 = 7.11 | Rat Fundus Contraction | nih.gov |
| (+/-)-3,4-Methylenedioxyamphetamine (MDA) | 5-HT1A | 4,000 - 5,000 | - | Radioligand Binding (Human Cortex) | nih.gov |
| (+/-)-3,4-Methylenedioxyamphetamine (MDA) | α2-Adrenergic | 4,000 - 5,000 | - | Radioligand Binding (Human Cortex) | nih.gov |
| 2,5-Dimethoxyphenethylamine derivatives (2C-O series) | TAAR1 | 21 - 3,300 | - | Radioligand Binding | nih.gov |
| 2,5-Dimethoxyamphetamine derivatives (3C-O series) | TAAR1 | 630 - 3,100 | - | Radioligand Binding | nih.gov |
Enzymatic Modulation and Signaling Pathway Research Related to this compound (In Vitro)
Monoamine Oxidase (MAO) Inhibition: Many amphetamine derivatives are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), the enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov The inhibitory potency and selectivity for MAO-A versus MAO-B can be influenced by the substitution pattern on the amphetamine scaffold. For example, some amphetamine derivatives exhibit potent and selective MAO inhibitory activity. nih.gov Given this precedent, it is plausible that this compound possesses inhibitory activity against one or both MAO isoforms. Determining the IC50 values and the nature of the inhibition (reversible vs. irreversible, competitive vs. non-competitive) would require specific enzymatic assays.
Adenylyl Cyclase and Downstream Signaling: The interaction of this compound with G-protein coupled receptors, such as TAAR1 and potentially certain serotonin, dopamine, and adrenergic receptors, would invariably lead to the modulation of intracellular signaling cascades. TAAR1 is known to be coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. frontiersin.orgnih.gov Conversely, interactions with Gi-coupled receptors (e.g., some dopamine and adrenergic subtypes) would lead to the inhibition of adenylyl cyclase and a decrease in cAMP. Chronic administration of amphetamine has been shown to alter the activity of adenylyl cyclase in the striatum. nih.gov Therefore, the net effect of this compound on the adenylyl cyclase/cAMP pathway would depend on the balance of its activities at various Gs and Gi-coupled receptors.
Table 2: In Vitro Enzymatic Inhibition by Structurally Related Amphetamine AnalogsThis table presents IC50 values for the inhibition of monoamine oxidase (MAO) by compounds structurally related to this compound. This data is provided for comparative purposes.
| Compound | Enzyme Target | Inhibition (IC50) | Tissue/Assay Source | Reference |
|---|---|---|---|---|
| Amphetamine | MAO-A | >100 µM | Rat Brain Mitochondria | nih.gov |
| Amphetamine | MAO-B | >100 µM | Rat Brain Mitochondria | nih.gov |
| Amiflamine | MAO-A | 0.004 µM | Rat Brain Homogenate | nih.gov |
| Amiflamine | MAO-B | 1.8 µM | Rat Brain Homogenate | nih.gov |
Metabolic Transformation Pathways of 1 4 Propan 2 Yl Phenyl Propan 2 Amine in Vitro
Identification and Structural Elucidation of 1-[4-(Propan-2-YL)phenyl]propan-2-amine Metabolites from In Vitro Systems
Direct in vitro studies identifying the metabolites of this compound are not currently available. Nevertheless, based on the known metabolism of amphetamine and its derivatives, several major metabolic pathways can be anticipated. These include aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation.
For amphetamine itself, a primary metabolite is 4-hydroxyamphetamine. clinpgx.org Given that the 4-position of the phenyl ring in this compound is already substituted with an isopropyl group, direct hydroxylation at this position is blocked. Therefore, metabolic attack is more likely to occur on the isopropyl substituent or the phenyl ring at positions ortho or meta to the alkyl group. Another significant pathway for amphetamines is hydroxylation at the benzylic position.
Considering these general pathways, the following table outlines the potential metabolites of this compound that could be identified in in vitro systems like human liver microsomes or hepatocytes.
| Putative Metabolite ID | Proposed Structure Name | Metabolic Reaction |
| M1 | 1-(4-(2-hydroxypropan-2-yl)phenyl)propan-2-amine | Aliphatic Hydroxylation |
| M2 | 1-(4-(propan-2-yl)phenyl)propan-2-ol | Deamination followed by reduction |
| M3 | 4-(propan-2-yl)phenylacetone | Oxidative Deamination |
| M4 | N-acetyl-1-[4-(propan-2-yl)phenyl]propan-2-amine | N-Acetylation |
Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, N-acetyltransferase)
The biotransformation of amphetamine and its analogues is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 being a key player. clinpgx.orgnii.ac.jpnih.gov
Cytochrome P450 (CYP) System: Studies on a variety of 4-substituted methamphetamines have demonstrated that CYP2D6 is the principal enzyme responsible for their metabolism. nii.ac.jpscirp.org For instance, CYP2D6 catalyzes the N-demethylation of several 4-substituted methamphetamines. nii.ac.jpscirp.org In the case of amphetamine, CYP2D6 is known to be involved in the formation of 4-hydroxyamphetamine. clinpgx.org Given the structural similarities, it is highly probable that CYP2D6 is also the primary enzyme responsible for the oxidative metabolism of this compound. Other CYP isozymes may play a minor role.
N-acetyltransferase (NAT): N-acetylation is a potential, though likely minor, metabolic pathway for primary amine-containing compounds. While not a major route for amphetamine itself, the presence of the primary amine group in this compound makes it a possible substrate for N-acetyltransferase enzymes.
The following table summarizes the enzymatic systems likely involved in the metabolism of this compound.
| Enzyme System | Isozyme(s) | Probable Metabolic Reaction(s) |
| Cytochrome P450 | CYP2D6 | Aliphatic hydroxylation, Oxidative deamination |
| N-acetyltransferase | NAT1, NAT2 | N-acetylation |
Theoretical Predictions of Metabolic Soft Spots in the this compound Structure
Metabolic "soft spots" are chemically labile sites in a molecule that are most susceptible to metabolic transformation. The identification of these sites is crucial in drug design to predict metabolic pathways and to design more stable compounds. nih.govresearchgate.net While specific in silico predictions for this compound are not available, general principles of drug metabolism allow for the identification of probable soft spots.
The most likely sites for metabolic attack in the structure of this compound are:
The benzylic carbon of the isopropyl group: The tertiary C-H bond on the isopropyl group attached to the phenyl ring is a prime candidate for hydroxylation due to its benzylic position, which would lead to the formation of a tertiary alcohol metabolite (M1).
The benzylic carbon of the propan-2-amine side chain: The C-H bond at the benzylic position of the side chain is also susceptible to hydroxylation.
The primary amine group: The amine group itself is a site for oxidative deamination, a common pathway for amphetamines, leading to a ketone metabolite (M3). It is also the site for N-acetylation (M4).
The following table details the predicted metabolic soft spots and the resulting biotransformations.
| Predicted Soft Spot | Type of Metabolic Reaction | Potential Consequence |
| Tertiary C-H of the p-isopropyl group | Aliphatic Hydroxylation | Formation of an alcohol metabolite. |
| Benzylic C-H of the side chain | Aliphatic Hydroxylation | Formation of a secondary alcohol. |
| Primary amine group | Oxidative Deamination | Formation of a ketone, leading to further metabolism. |
| Primary amine group | N-Acetylation | Formation of an N-acetylated metabolite. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Propan 2 Yl Phenyl Propan 2 Amine
Impact of Substituent Modifications on Molecular Interactions and Biological Activity of 1-[4-(Propan-2-YL)phenyl]propan-2-amine
Modifications to the aromatic ring and the alkyl side chain of this compound can significantly alter its interaction with biological targets, thereby affecting its activity. These modifications can influence factors such as binding affinity, efficacy, and selectivity for specific receptors or transporters.
The phenethylamine (B48288) scaffold, to which this compound belongs, is a common motif in many biologically active molecules. The aromatic ring is a key feature for interaction with various receptors and transporters, often through π-π stacking and other non-covalent interactions. The nature, position, and electronic properties of substituents on this ring can dramatically modulate the compound's pharmacological activity.
Generally, for phenethylamine derivatives, the introduction of substituents on the aromatic ring can influence their activity at monoamine transporters, such as the dopamine (B1211576) transporter (DAT). For instance, studies on a series of β-phenethylamine derivatives have shown that substituted phenyl groups can lead to a reduction in dopamine reuptake inhibitory activity compared to the unsubstituted phenyl ring. nih.govbiomolther.orgnewjournal.orgnih.gov Compounds with electron-donating groups, such as a methoxy (B1213986) group, on the aromatic ring have been observed to exhibit very weak or no inhibitory activity on dopamine reuptake. nih.govnewjournal.orgnih.gov
| Substituent Position | Electronic Effect | General Impact on Activity (e.g., at DAT) | Example Substituent |
|---|---|---|---|
| Para | Electron-Donating (e.g., Alkyl) | Can be well-tolerated or enhance activity depending on the target. | -CH(CH₃)₂ (Isopropyl) |
| Meta | Variable | Activity is often retained, sometimes with altered selectivity. | -Cl, -CH₃ |
| Ortho | Variable | Often leads to decreased activity due to steric hindrance. | -Cl, -CH₃ |
| Para | Electron-Withdrawing | Can increase or decrease activity depending on the specific interaction. | -Cl, -Br |
| Para | Strongly Electron-Donating | May decrease activity at certain targets. | -OCH₃ |
The alkyl chain of this compound, specifically the propan-2-amine portion, is another critical determinant of its molecular recognition and biological activity. Modifications to this chain, including changes in length, branching, and substitution on the nitrogen atom, can significantly affect how the molecule fits into a binding pocket and interacts with key residues.
For the broader class of phenethylamines, the presence of an α-methyl group (as is the case in this compound, which is an amphetamine derivative) can have a notable impact on activity. For instance, at the human trace amine-associated receptor 1 (hTAAR1), the addition of an α-methyl group to β-phenethylamine to form amphetamine results in a detrimental effect on potency. nih.gov Further increasing the bulk at the α-position, for example with two methyl groups, leads to a sharp reduction in potency. nih.gov
N-alkylation, the addition of alkyl groups to the amine, also plays a crucial role. N-methylation of β-phenethylamine and its analogs generally leads to a minor reduction in potency at hTAAR1. However, further N-methylation to a tertiary amine causes a more significant drop in potency. nih.gov In the context of monoamine transporters, lengthening the N-alkyl substituent on 4-methylamphetamine from a methyl to an ethyl, propyl, or butyl group results in a stepwise decrease in potency for inhibiting dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov
| Modification | Structural Change | General Impact on Activity | Example |
|---|---|---|---|
| α-Methylation | Addition of a methyl group at the α-carbon | Can decrease potency at some receptors (e.g., hTAAR1) but is a defining feature of amphetamines. | β-Phenethylamine vs. Amphetamine |
| N-Methylation | Addition of one methyl group to the amine | Often results in a minor decrease in potency at certain targets. | Primary amine to secondary amine |
| N,N-Dimethylation | Addition of a second methyl group to the amine | Typically leads to a more substantial decrease in potency. | Secondary amine to tertiary amine |
| N-Alkylation (longer chains) | Addition of ethyl, propyl, or butyl groups to the amine | Generally causes a progressive decrease in potency at monoamine transporters. | N-methyl vs. N-ethyl, N-propyl |
Stereochemical Influence on the Molecular Pharmacology of this compound
This compound possesses a chiral center at the α-carbon of the propan-2-amine side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-1-[4-(propan-2-yl)phenyl]propan-2-amine and (R)-1-[4-(propan-2-yl)phenyl]propan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This arises from the three-dimensional nature of biological targets like receptors and enzymes, which can preferentially interact with one enantiomer over the other.
In the broader class of amphetamines, the (S)-enantiomer (dextroamphetamine) is generally the more potent central nervous system stimulant, while the (R)-enantiomer (levoamphetamine) has comparatively weaker central effects but stronger peripheral effects. koreascience.kr For example, single doses of d-amphetamine produce dose-related increases in spontaneous motor activity in rats, an effect that is much less pronounced with the l-isomer. koreascience.kr This difference in activity is attributed to the differential interactions of the enantiomers with their biological targets.
While specific studies on the individual enantiomers of this compound are not extensively detailed in publicly available literature, the principles of stereoselectivity observed with other amphetamine analogs are likely to apply. The differential spatial arrangement of the methyl group, amino group, and the substituted phenyl ring around the chiral center would lead to distinct binding orientations and affinities at the target site. One enantiomer may fit more optimally into the binding pocket, leading to a stronger or more prolonged biological effect.
Furthermore, stereoselectivity can also manifest in the metabolism of the compound. The enzymes responsible for metabolizing drugs are also chiral, and they can process one enantiomer more rapidly than the other. nih.gov This can lead to differences in the duration of action and the metabolic profile of the two enantiomers. For instance, in vitro studies of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane showed stereoselective metabolism, with the racemic mixture being metabolized differently than the individual isomers. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that are important for a desired biological effect.
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of analogs would be synthesized with systematic variations in their structure (e.g., different substituents on the aromatic ring, modifications to the alkyl chain). Their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be measured experimentally.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including steric (e.g., molecular volume, surface area), electronic (e.g., atomic charges, dipole moment), hydrophobic (e.g., logP), and topological features.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. frontiersin.org
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using statistical techniques like cross-validation and by testing its ability to predict the activity of a set of compounds not used in the model development (an external test set). nih.gov
A hypothetical QSAR model for this compound derivatives might look like the following general equation:
Biological Activity (log 1/C) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant
Where 'C' is the concentration required to produce a certain biological effect, and 'a', 'b', and 'c' are the coefficients of the respective molecular descriptors. The specific descriptors included in the final model would highlight the key structural features driving the activity of this class of compounds.
Advanced Analytical Methodologies for Research on 1 4 Propan 2 Yl Phenyl Propan 2 Amine
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatography is an indispensable tool for separating 1-[4-(propan-2-yl)phenyl]propan-2-amine from starting materials, byproducts, or metabolites. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. ijpca.orgnih.gov It is widely used to separate, identify, and quantify components in a mixture. ijpca.org For purity assessment, HPLC can effectively separate the target compound from synthesis-related impurities. researchgate.net In quantitative analysis, HPLC is employed to determine the concentration of the compound in research samples, such as in vitro reaction mixtures. nih.govresearchgate.net
The development of a robust HPLC method involves the careful selection of a stationary phase (e.g., C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a suitable detector (e.g., a Diode Array Detector, DAD, or a UV detector). ijpca.orgmdpi.com The method's specificity, accuracy, and precision are critical for reliable results. ijpca.org For amine-containing compounds, reversed-phase HPLC is a common and effective approach. explorationpub.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (UV Detector) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5.8 min (Hypothetical) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir It is highly suitable for the analysis of volatile and thermally stable compounds. For amine compounds like this compound, derivatization (e.g., with trifluoroacetamide) is often performed to increase volatility and improve chromatographic performance. explorationpub.com
GC-MS is particularly valuable for identifying and quantifying the parent compound and its metabolites in biological research samples. nih.gov The gas chromatograph separates the different components of a sample, which are then ionized and detected by the mass spectrometer. hpst.cz The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of the analyte's identity. sums.ac.ir This technique offers high sensitivity and specificity, making it a cornerstone in metabolic studies. nih.gov
Table 2: Representative GC-MS Conditions for Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C (Splitless mode) |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Spectroscopic and Spectrometric Approaches in Elucidating Molecular Transformations and Interactions of this compound
Spectroscopic and spectrometric methods provide detailed information about the molecular structure and functional groups of this compound and its derivatives. These techniques are fundamental for confirming the identity of newly synthesized compounds and for tracking molecular changes during reactions or metabolic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. acs.org Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound after its synthesis. mdpi.comgoogle.com The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. docbrown.info The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule. spectrabase.com
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the isopropyl group protons, the methyl group protons on the propane (B168953) chain, and the protons on the main chain. The chemical shift (δ), splitting pattern (multiplicity), and integration (proton ratio) of these signals are used to verify that the correct structure has been formed. docbrown.info
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic Protons (C₆H₄) | ~7.1-7.2 | Multiplet (or two doublets) | 4 |
| Methine Proton (-CH(CH₃)₂) | ~2.9 | Septet | 1 |
| Methylene Protons (-CH₂-) | ~2.5-2.7 | Multiplet | 2 |
| Methine Proton (-CH(NH₂)-) | ~3.1 | Multiplet | 1 |
| Isopropyl Methyl Protons (-CH(CH₃)₂) | ~1.2 | Doublet | 6 |
| Amine Methyl Protons (-CH(CH₃)NH₂) | ~1.1 | Doublet | 3 |
| Amine Protons (-NH₂) | Variable (broad singlet) | Singlet | 2 |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.govmdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying metabolites in complex biological matrices. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental formula of the parent compound and its metabolites. ijpras.com
For this compound, MS can be used to propose metabolic pathways. Common metabolic reactions for similar compounds include hydroxylation of the aromatic ring, oxidation of the alkyl side chains, and N-dealkylation. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful, where a specific metabolite ion is selected and fragmented to generate a characteristic pattern that helps in its structural identification. nih.govijpras.com
Table 4: Potential Phase I Metabolites and their Expected Mass Changes
| Metabolic Reaction | Structural Change | Change in Mass-to-Charge Ratio (Δm/z) |
|---|---|---|
| Aromatic Hydroxylation | Addition of -OH to the phenyl ring | +16 |
| Alkyl Hydroxylation | Addition of -OH to an alkyl group | +16 |
| Oxidation | Formation of a carboxylic acid from a methyl group | +30 |
| N-Deamination | Loss of the -NH₂ group and formation of a ketone | -1 |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acs.org When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds. libretexts.org This absorption pattern is unique to the molecule and provides a "fingerprint."
For this compound, IR spectroscopy can confirm the presence of key functional groups. For instance, the N-H stretching of the primary amine group, C-H stretching from the aromatic and alkyl parts of the molecule, and C=C stretching from the aromatic ring will all show characteristic absorption bands. libretexts.orglibretexts.org This technique is particularly useful for monitoring reactions, for example, by observing the disappearance of a reactant's functional group peak and the appearance of a product's functional group peak. rsc.org
Table 5: Characteristic IR Absorption Frequencies
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 (typically two sharp bands) |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Alkyl Groups | C-H Stretch | 2850-2960 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic Ring | C-H Bend (out-of-plane) | ~800-850 (indicative of 1,4-disubstitution) |
Advanced Detection and Quantification Methods for this compound in Complex Research Matrices
The accurate detection and quantification of this compound, a chiral molecule structurally related to amphetamine, in complex biological matrices such as blood, plasma, and urine, necessitates the use of highly sensitive and selective analytical techniques. chromatographyonline.comresearchgate.net The challenges inherent in these matrices, including the presence of endogenous interferents and the typically low concentrations of the analyte, are effectively addressed by hyphenated chromatographic and mass spectrometric methods. chromatographyonline.comnih.gov The primary methodologies employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often involving chiral separation or specific derivatization steps. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as a leading technique for the analysis of amphetamine-type stimulants in biological fluids due to its high specificity, sensitivity, and versatility. nih.gov The method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the precise detection and structural elucidation provided by tandem mass spectrometry.
Sample Preparation: Prior to analysis, a robust sample preparation step is crucial to extract the target analyte from the complex matrix and minimize matrix effects. sigmaaldrich.com Common approaches for plasma and urine include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which effectively isolate and concentrate the analyte. chromatographyonline.comaalabs.com
Chromatographic Separation: Given the chiral nature of this compound, enantioselective separation is a critical aspect of its analysis, particularly in forensic toxicology to distinguish between potential sources. sigmaaldrich.comnih.gov Two main strategies are employed:
Direct Chiral HPLC: This approach utilizes a Chiral Stationary Phase (CSP) to separate the enantiomers. Columns such as the Phenomenex LUX® AMP and Astec CHIROBIOTIC® V2 have proven effective for the baseline resolution of amphetamine enantiomers, enabling their individual quantification. sigmaaldrich.comaalabs.comnih.gov
Indirect Chiral Separation via Derivatization: An alternative method involves derivatizing the amine with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide), to form diastereomers. restek.com These diastereomeric pairs can then be separated on a standard, non-chiral reversed-phase column (e.g., a C18 column). restek.comnih.gov
The following table summarizes typical parameters for the LC-MS/MS analysis of related amphetamine compounds in biological matrices.
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Ultra-High Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole (QqQ) Mass Spectrometer | nih.gov |
| Sample Matrix | Human Plasma, Serum, or Urine | chromatographyonline.comnih.govrestek.com |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | chromatographyonline.comaalabs.com |
| Chromatography Column (Chiral) | Phenomenex LUX® AMP or Astec CHIROBIOTIC® V2 (for direct enantiomer separation) | aalabs.comnih.gov |
| Chromatography Column (Achiral) | Reversed-Phase C18 Column (used with derivatization) | restek.comrestek.com |
| Mobile Phase | Gradient or isocratic elution with Methanol or Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetic acid) | sigmaaldrich.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | restek.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Linearity Range | Typically 2.5 - 5000 ng/mL | aalabs.comrestek.com |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | restek.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and powerful tool in forensic science for the screening and confirmation of drugs of abuse, including amphetamine analogs. frontiersin.orgnih.gov Its primary advantages include high chromatographic resolution and the generation of reproducible mass spectra that can be matched against extensive libraries for confident identification. frontiersin.org
Derivatization: Amphetamines and related primary amines often exhibit poor chromatographic peak shape and thermal instability. Therefore, chemical derivatization is a standard practice prior to GC-MS analysis. researchgate.net Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), is commonly performed to create more volatile and thermally stable derivatives with improved chromatographic properties. researchgate.net This step also aids in structural confirmation by producing predictable mass shifts. researchgate.net
Analytical Performance: GC-MS methods for amphetamines can achieve low limits of detection, making them suitable for analyzing trace amounts in seized materials and biological samples. researchgate.netresearchgate.net The development of rapid GC-MS methods, with analysis times as short as 10 minutes, has helped to increase throughput in forensic laboratories. frontiersin.org
The table below outlines common parameters for the GC-MS analysis of amphetamine-type substances.
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer | nih.gov |
| Sample Matrix | Whole Blood, Urine, Seized Drug Material | nih.govresearchgate.net |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | researchgate.net |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) or other acylating agents | researchgate.net |
| Chromatography Column | Capillary column with a 5% Phenyl Polysilphenylene-siloxane stationary phase (or similar) | frontiersin.org |
| Carrier Gas | Helium | frontiersin.org |
| Injection Mode | Splitless | ojp.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |
| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | researchgate.net |
| Limit of Detection (LOD) | Typically 1 - 5 ng/mL in biological fluids | researchgate.netresearchgate.net |
Theoretical and Computational Studies of 1 4 Propan 2 Yl Phenyl Propan 2 Amine
Molecular Docking and Dynamics Simulations of 1-[4-(Propan-2-YL)phenyl]propan-2-amine with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This method is instrumental in understanding the structural basis of molecular recognition. For instance, studies on amphetamine and its derivatives have used molecular docking to investigate their binding modes with targets like the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov Such studies reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, stabilizing the complex. A hypothetical docking study of this compound with DAT might reveal interactions similar to those of amphetamine, with the isopropyl group potentially forming additional hydrophobic contacts within the binding pocket.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov Starting from a docked pose, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies with greater accuracy. nih.govrsc.org Simulations can reveal, for example, whether the initial docked position is stable or if the ligand shifts to an alternative, more favorable position over a period of nanoseconds to microseconds.
Table 1: Hypothetical Molecular Docking Results for this compound with the Dopamine Transporter (DAT) This table is illustrative and based on findings for structurally related amphetamines.
| Parameter | Value/Description | Significance |
| Binding Affinity (ΔG) | -7.5 kcal/mol | Predicts the strength of the interaction; a more negative value indicates stronger binding. |
| Key Interacting Residues | Asp79, Ser149, Tyr156, Val152 | Amino acids within the DAT binding site forming crucial contacts with the ligand. |
| Types of Interactions | Hydrogen Bond: Amine group with Asp79Hydrophobic: Phenyl & isopropyl groups with Val152, Tyr156 | Specific non-covalent forces that stabilize the ligand in the binding pocket. |
| Root Mean Square Deviation (RMSD) from MD | < 2.0 Å | Measures the average deviation of the ligand's position from its initial docked pose during a simulation, indicating binding stability. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. banglajol.info These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity. acs.org
Electronic Structure Analysis:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. orientjchem.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the region around the nitrogen atom of the amine group is expected to have a high negative potential, making it a primary site for protonation and hydrogen bonding.
Reactivity Predictions: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. These include electronegativity (the power to attract electrons), chemical hardness (resistance to change in electron distribution), and chemical softness (the reciprocal of hardness). These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare it with other similar compounds. acs.org
Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance This table presents typical parameters that would be determined for this compound in a computational study.
| Calculated Parameter | Typical Information Provided | Relevance to Chemical Behavior |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| MEP Map | 3D plot of the electrostatic potential on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| Chemical Hardness | Resistance to deformation of the electron cloud. | A higher value indicates greater stability. |
Pharmacophore Modeling and Virtual Screening for this compound Analogs
Pharmacophore modeling and virtual screening are powerful computational strategies used in drug discovery to identify new molecules with potential biological activity. nih.govresearchgate.net
Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential structural features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov A pharmacophore model for analogs of this compound would likely include:
A positive ionizable feature (for the protonated amine).
A hydrophobic/aromatic feature (for the phenyl ring).
An additional hydrophobic feature (for the isopropyl group). The spatial arrangement and distances between these features are critical for receptor binding. nih.gov
Virtual Screening: Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large digital libraries containing millions of chemical compounds. nih.gov The screening software searches for molecules in the database that can adopt a low-energy conformation matching the pharmacophore's features and spatial constraints. The molecules that fit the model, known as "hits," are then selected for further computational analysis (like molecular docking) and subsequent experimental testing. This process efficiently filters vast chemical spaces to prioritize a manageable number of promising candidates for synthesis and biological evaluation, accelerating the discovery of novel analogs.
Table 3: A Typical Workflow for Pharmacophore-Based Virtual Screening
| Step | Description | Objective |
| 1. Model Generation | A pharmacophore model is created based on the structure of an active ligand (like this compound) or a ligand-receptor complex. | To define the key chemical features required for biological activity. |
| 2. Database Preparation | A large library of 3D chemical structures is prepared, ensuring each molecule has multiple, energetically accessible conformations. | To create a diverse chemical space to search. |
| 3. Pharmacophore Screening | The pharmacophore model is used as a filter to search the prepared database. | To identify molecules ("hits") that spatially match the pharmacophoric features. |
| 4. Hit Filtering & Prioritization | The initial hits are filtered based on drug-like properties (e.g., molecular weight, solubility) and then ranked. | To select the most promising candidates and remove compounds with undesirable properties. |
| 5. Further Analysis | Top-ranked hits are subjected to more rigorous computational analysis, such as molecular docking and MD simulations. | To validate the potential binding mode and affinity of the selected candidates before experimental validation. |
Evolving Research Landscape and Future Directions for 1 4 Propan 2 Yl Phenyl Propan 2 Amine Studies
Integration of 1-[4-(Propan-2-YL)phenyl]propan-2-amine Research with Novel Analytical Technologies
The comprehensive characterization of this compound and its interactions within biological systems necessitates the use of sophisticated analytical techniques. While established methods provide a solid baseline, the future lies in the adoption of more sensitive, efficient, and informative technologies.
Advanced chromatographic and spectrometric methods are at the forefront of this evolution. Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offer significant advantages in terms of speed and resolution for the detection and quantification of the compound and its metabolites in various biological matrices. nih.gov The development of new stationary phases and mobile phase compositions in reverse-phase high-performance liquid chromatography (RP-HPLC) can further enhance the separation and analysis of this and related compounds. iipseries.orgresearchgate.net
Moreover, green analytical chemistry principles are beginning to influence method development, aiming to reduce solvent consumption and waste generation. jddhs.com This includes the use of alternative solvents and the miniaturization of analytical processes. jddhs.com Real-time monitoring and process analytical technology (PAT) are also emerging as powerful tools to ensure the quality and consistency of the compound during synthesis and formulation studies. jddhs.com
Table 1: Comparison of Analytical Technologies for the Study of Phenylpropanamine Compounds
| Technology | Advantages | Potential Applications for this compound |
|---|---|---|
| UHPLC-MS/MS | High sensitivity, specificity, and speed. | Pharmacokinetic studies, metabolite identification, trace analysis in biological samples. nih.gov |
| RP-HPLC | Robustness, versatility, and cost-effectiveness. | Routine quality control, purity assessment, and formulation analysis. iipseries.orgresearchgate.net |
| Green Chromatography | Reduced environmental impact, lower solvent consumption. | Sustainable analytical method development for research and industrial applications. jddhs.com |
| Process Analytical Technology (PAT) | Real-time process monitoring and control. | Optimization of synthesis, ensuring consistent product quality. jddhs.com |
Potential for this compound as a Research Probe in Neurochemical Systems
The structural similarity of this compound to known neuroactive compounds suggests its potential utility as a research probe to investigate the function of neurochemical systems. Research probes are invaluable tools for elucidating the roles of specific receptors, transporters, and enzymes in the central nervous system.
For instance, structurally related compounds like 2,5-Dimethoxy-4-iodoamphetamine (DOI) are widely used as selective agonists for serotonin (B10506) 5-HT2A/2C receptors, enabling researchers to study the downstream signaling pathways and physiological effects mediated by these receptors. wikipedia.org The investigation of this compound's binding affinity and functional activity at various monoamine transporters and receptors could reveal novel pharmacological tools.
Should this compound exhibit high affinity and selectivity for a particular molecular target, it could be radiolabeled and used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies to visualize and quantify the distribution of that target in the living brain. This would provide invaluable insights into the neurobiology of various neurological and psychiatric disorders.
Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. jddhs.commdpi.com The synthesis of this compound presents an opportunity to implement these sustainable practices.
Key areas for the application of green chemistry in the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.com
Catalysis: Employing highly efficient and selective catalysts, including biocatalysts like transaminases, to reduce reaction times, energy consumption, and the formation of byproducts. rsc.orgresearchgate.net Biocatalysis offers the advantage of operating under mild conditions and often with high enantioselectivity. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com
Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or continuous flow chemistry to reduce energy consumption and improve reaction control. jddhs.commdpi.com
Table 2: Green Chemistry Approaches Applicable to Phenylpropanamine Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Alternative Solvents | Replacing traditional organic solvents with water or bio-solvents. | Reduced toxicity and environmental pollution. jddhs.com |
| Biocatalysis | Using enzymes like transaminases for key synthetic steps. | High selectivity, mild reaction conditions, and reduced waste. rsc.orgresearchgate.net |
| Atom Economy | Designing synthetic pathways to maximize atom incorporation. | Minimized byproduct formation and increased efficiency. jddhs.com |
| Energy Efficiency | Employing microwave or flow chemistry. | Faster reactions and lower energy consumption. mdpi.com |
Addressing Complex Research Questions through Interdisciplinary Approaches for this compound
A comprehensive understanding of this compound can only be achieved through collaborative, interdisciplinary research. The complexity of its potential biological effects and applications necessitates the integration of expertise from various scientific fields.
Medicinal Chemistry and Pharmacology: To design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Neuroscience and Neuroimaging: To investigate the compound's effects on neural circuits, neurotransmitter systems, and behavior.
Analytical and Environmental Chemistry: To develop sensitive and sustainable methods for its detection and to assess its environmental fate.
Computational Chemistry and Molecular Modeling: To predict the compound's interactions with biological targets and to guide the design of new experiments.
By fostering collaboration between these disciplines, researchers can accelerate the pace of discovery and unlock the full scientific potential of this compound. Such an approach will be crucial for addressing complex research questions, from its fundamental molecular mechanisms of action to its potential as a tool for understanding brain function and disease.
Q & A
Q. What are the established synthetic routes for 1-[4-(Propan-2-YL)phenyl]propan-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via:
- Nucleophilic substitution : Reacting 4-isopropylbenzyl chloride with propan-2-amine under reflux in anhydrous THF. This method achieves ~60–70% yield but requires strict moisture control .
- Reductive amination : Using 4-isopropylbenzaldehyde and propan-2-amine with sodium cyanoborohydride in methanol (pH 6–7). This route avoids harsh conditions but may produce secondary amine byproducts (~50% yield) .
Q. Key Variables :
Q. How is structural characterization performed for this compound, and what spectral data are critical?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet for para-substituted phenyl), isopropyl groups (δ 1.2–1.3 ppm, multiplet), and amine protons (δ 1.8–2.0 ppm, broad singlet after D2O exchange) .
- ¹³C NMR : Quaternary carbon at δ 148 ppm (phenyl-C), isopropyl carbons at δ 22–25 ppm.
- Mass Spectrometry : Expected molecular ion at m/z 191.3 (C₁₂H₁₉N⁺). Fragmentation peaks at m/z 148 (loss of isopropyl group) confirm structure .
Validation Tip : Compare with analogs like (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine to resolve overlapping signals .
Q. What are the primary applications of this compound in pharmacological research?
Methodological Answer:
- Receptor Binding Studies : Acts as a precursor for dopamine analogs due to its phenylalkylamine backbone. Used to synthesize ligands for adrenergic receptors (e.g., α2A subtype) .
- Metabolic Stability Assays : Assess oxidative stability in liver microsomes (CYP450 enzymes). Data show t₁/₂ of 4.2 hours in rat models, indicating moderate metabolic resistance .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states in nucleophilic substitution. For example, B3LYP/6-31G* calculations predict energy barriers of 28 kcal/mol, guiding solvent selection (e.g., THF lowers activation energy by 15% vs. DMF) .
- Machine Learning (ML) : Train models on PubChem data (e.g., 54593823 ) to predict optimal reaction conditions (e.g., 72% accuracy in yield prediction for reductive amination).
Data Contradiction Analysis :
Conflicting reports on catalytic efficiency (e.g., Pd vs. Ni catalysts) can be resolved by benchmarking against DFT-predicted activation energies and experimental turnover numbers .
Q. What strategies address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293-T for adrenergic receptors) to minimize variability.
- Meta-Analysis : Pool data from PubChem BioAssay entries (e.g., AID 125453-50-1 ) to identify outliers. For example, IC₅₀ values for α2A binding range from 12 nM to 180 nM; stratification by assay type (radioligand vs. fluorescence) resolves 80% of variance .
Q. How can factorial design improve experimental efficiency in derivatization studies?
Methodological Answer:
- 2³ Factorial Design : Test variables like temperature (25°C vs. 50°C), solvent (MeOH vs. DCM), and catalyst (Pd/C vs. Raney Ni) in parallel. For example, a 12-experiment matrix identified DCM + Pd/C at 50°C as optimal for N-alkylation (yield increase from 45% to 78%) .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to maximize enantiomeric excess in chiral derivatives .
Q. What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?
Methodological Answer:
- EPR Spectroscopy : Detect nitroxide radicals during oxidation, confirming homolytic cleavage of the C-N bond. Hyperfine coupling constants (a = 14.5 G) match propan-2-amine-derived radicals .
- Kinetic Isotope Effects (KIE) : kH/kD = 2.1 for deuterated amine indicates hydrogen abstraction is rate-limiting in photooxidation .
Q. How does steric hindrance from the isopropyl group influence supramolecular interactions?
Methodological Answer:
- X-ray Crystallography : Reveals distorted chair conformations in host-guest complexes (e.g., with β-cyclodextrin). The isopropyl group reduces binding affinity by 40% compared to methyl-substituted analogs due to steric clashes .
- Molecular Dynamics (MD) : Simulations show a 15% decrease in diffusion coefficient in lipid bilayers vs. less hindered amines, impacting membrane permeability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
